3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide
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Overview
Description
3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines oxazole and chromenone moieties, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and chromenone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanamine
- 2-chloro-3-ethylbenzoxazolium tetrafluoroborate
- Carfentrazone-ethyl
Uniqueness
3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide stands out due to its unique combination of oxazole and chromenone structures
Properties
Molecular Formula |
C21H14Cl2N2O4 |
---|---|
Molecular Weight |
429.2 g/mol |
IUPAC Name |
3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxochromen-6-yl]propanamide |
InChI |
InChI=1S/C21H14Cl2N2O4/c22-16-4-2-1-3-14(16)19-11-17(26)15-9-12(5-7-18(15)28-19)24-21(27)8-6-13-10-20(23)25-29-13/h1-5,7,9-11H,6,8H2,(H,24,27) |
InChI Key |
CYBLHXHJSUEWGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)CCC4=CC(=NO4)Cl)Cl |
Origin of Product |
United States |
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